molecular formula C9H14ClN3O2 B1531713 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine CAS No. 1700320-40-6

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

Cat. No. B1531713
M. Wt: 231.68 g/mol
InChI Key: AKDQGOQYOOPYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2,2-dimethoxyethyl)-4-pyrimidinamine is a chemical compound with the molecular formula C8H12ClN3O2 . It is used in various scientific research applications due to its unique composition.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

The average mass of 6-chloro-N-(2,2-dimethoxyethyl)-4-pyrimidinamine is 217.653 Da, and its monoisotopic mass is 217.061798 Da .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Research into heterocyclic chemistry has demonstrated the potential of 6-chloro derivatives, including compounds structurally related to 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine, for the synthesis of complex molecules. For example, the work by Geerts and Plas (1978) on ring transformations with nucleophiles highlights the role of similar chloro- and dimethylaminopyrimidines in generating triazines and other heterocycles through nucleophilic substitution reactions.

Molecular Docking and Quantum Chemical Studies

Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a closely related compound, focusing on its role as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. Such studies emphasize the compound's relevance in pharmaceutical and medicinal chemistry, particularly in the design of new therapeutic agents.

Antiviral and Antihypertensive Activities

The exploration of pyrimidine derivatives for antiviral and antihypertensive activities has been a significant area of research. Holý et al. (2002) investigated 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral properties, suggesting the utility of such compounds in developing new antiviral drugs. Similarly, Bennett et al. (1981) examined 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive effects, indicating the potential of pyrimidine derivatives in cardiovascular drug development.

Green Synthetic Methods

Recent research by Guan et al. (2020) on the facile and green synthesis of dimethoxylated pyrimidines underscores the importance of environmentally friendly approaches in chemical synthesis. This study highlights the compound's role in promoting safer and more sustainable methods in chemical manufacturing, particularly for agrochemicals.

properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-6-12-7(10)4-8(13-6)11-5-9(14-2)15-3/h4,9H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDQGOQYOOPYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.